molecular formula C9H18N2 B12949865 7-Isopropyl-4,7-diazaspiro[2.5]octane

7-Isopropyl-4,7-diazaspiro[2.5]octane

Cat. No.: B12949865
M. Wt: 154.25 g/mol
InChI Key: RJPPTHAYYMMFEJ-UHFFFAOYSA-N
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Description

7-Isopropyl-4,7-diazaspiro[25]octane is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The presence of nitrogen atoms in the ring structure makes it a diazaspiro compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting from readily available raw materials. One common method involves the use of 1-aminocyclopropane carboxylic acid as the initial raw material. The process includes steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . The final step often involves a cyclization reaction to form the spiro compound .

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for yield, safety, and cost-effectiveness. The use of environmentally friendly reagents and conditions is preferred. For example, avoiding the use of highly toxic and flammable reagents like boron trifluoride diethyl etherate can improve the safety of the process .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Isopropyl-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds with proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl group in 7-Isopropyl-4,7-diazaspiro[2.5]octane provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

7-propan-2-yl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C9H18N2/c1-8(2)11-6-5-10-9(7-11)3-4-9/h8,10H,3-7H2,1-2H3

InChI Key

RJPPTHAYYMMFEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC2(C1)CC2

Origin of Product

United States

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